Methyl 3-[6-(trifluoromethyl)-3-pyridinyl]-L-alaninate
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Overview
Description
Methyl 3-[6-(trifluoromethyl)-3-pyridinyl]-L-alaninate is a chemical compound with the molecular formula C10H11F3N2O2 and a molecular weight of 248.2 g/mol It is a derivative of L-alanine, featuring a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[6-(trifluoromethyl)-3-pyridinyl]-L-alaninate typically involves the reaction of L-alanine derivatives with trifluoromethylated pyridine compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving temperatures ranging from 50°C to 100°C and the use of catalysts such as sulfuric acid or hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[6-(trifluoromethyl)-3-pyridinyl]-L-alaninate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 3-[6-(trifluoromethyl)-3-pyridinyl]-L-alaninate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-[6-(trifluoromethyl)-3-pyridinyl]-L-alaninate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
- Methyl 3-(trifluoromethyl)aniline
- 2-Methyl-3-(trifluoromethyl)pyridine
- Trifluoromethyl ethers
Comparison: Methyl 3-[6-(trifluoromethyl)-3-pyridinyl]-L-alaninate is unique due to its combination of a trifluoromethyl group and an L-alanine derivative, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-17-9(16)7(14)4-6-2-3-8(15-5-6)10(11,12)13/h2-3,5,7H,4,14H2,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIOGPXRWIHXSB-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=C(C=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN=C(C=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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